3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Description
Structural Classification Within Chromenone Derivatives
Chromenone derivatives have become an important class of oxygenated heterocycles due to their broad spectrum of biological activities and structural diversity. The classification of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one within this family requires understanding the fundamental structural motifs that define chromenone chemistry. The compound belongs specifically to the dibenzochromenone subfamily, characterized by the fusion of two benzene rings to the basic chromenone core, creating a highly conjugated system with enhanced stability and unique electronic properties. This structural arrangement places it in close relationship to other biologically significant compounds such as the naturally occurring dibenzo[c,h]chromen-6-one derivatives, which have been isolated from various plant sources and studied for their pharmacological properties. The presence of the chlorine substituent at the 3-position further classifies this compound within the halogenated chromenone derivatives, a subclass that has received attention for its potential applications in synthetic transformations and as intermediates in pharmaceutical development.
The dibenzochromenone core structure of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one exhibits remarkable structural similarity to naturally occurring compounds such as those found in the gilvocarcin family of natural products. These natural products feature rearranged angucyclinone core structures with characteristic benzonaphthopyranone frameworks, demonstrating the widespread occurrence of such polycyclic oxygen heterocycles in nature. The structural classification becomes more precise when considering the specific ring fusion pattern, where the dibenzo[c,g]chromen system represents a particular geometric arrangement that influences both the electronic distribution and the three-dimensional shape of the molecule. Research into structurally simplified naturally inspired chromenone derivatives has shown that retention of the core dibenzochromenone structure often correlates with preservation of biological activity, even when complex substituents are removed. This finding underscores the importance of the fundamental dibenzochromenone scaffold in determining molecular properties and suggests that 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one may serve as a valuable synthetic intermediate or pharmacophore.
The relationship between 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one and other chromenone derivatives can be further understood through examination of synthetic methodologies developed for constructing such complex systems. The dibenzo[c,h]chromen-6-one skeleton, closely related to the dibenzo[c,g]chromen system, has been the subject of extensive synthetic investigation, with researchers developing efficient methods for constructing these motifs from readily available starting materials. These synthetic approaches often involve cyclization reactions that form the characteristic oxygen-containing heterocycle while simultaneously establishing the polycyclic framework. The success of such methodologies in accessing diverse dibenzochromenone structures highlights the synthetic versatility of this compound class and provides context for understanding the place of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one within the broader landscape of heterocyclic chemistry.
Historical Context of Polycyclic Oxygen-Heterocyclic Compound Research
The historical development of polycyclic oxygen-heterocyclic compound research provides essential context for understanding the significance of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one within the broader scientific landscape. The study of complex polycyclic systems began in earnest during the early twentieth century, when chemists first recognized the potential of multi-ring structures to exhibit unique properties not observed in simpler molecular systems. The discovery and structural elucidation of naturally occurring polycyclic oxygen heterocycles provided the initial impetus for synthetic efforts aimed at constructing such complex architectures in the laboratory. Natural products chemistry played a crucial role in this development, as compounds isolated from various biological sources demonstrated the feasibility and importance of polycyclic oxygen-containing structures in nature. The gilvocarcin family of natural products, first isolated during the 1970s and 1980s, exemplified this trend with their characteristic benzonaphthopyranone cores and demonstrated the biological significance of such complex molecular architectures.
The evolution of synthetic methodology for polycyclic oxygen heterocycles has been marked by several key developments that directly relate to compounds like 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one. Early synthetic approaches relied heavily on classical organic transformations, often requiring multiple steps and harsh reaction conditions to achieve the desired polycyclic frameworks. However, the development of transition metal-catalyzed coupling reactions and oxidative cyclization methodologies revolutionized the field, enabling more efficient construction of complex ring systems. The successful synthesis of dibenzo[c,h]chromen-6-one derivatives using novel cyclization strategies demonstrated the potential for developing streamlined approaches to polycyclic oxygen heterocycles. These methodological advances not only improved synthetic efficiency but also expanded the scope of accessible structures, allowing chemists to explore previously inaccessible regions of chemical space and to investigate structure-activity relationships with greater precision.
Recent advances in polycyclic heteroaromatic molecule chemistry have highlighted the continuing importance of oxygen-containing heterocycles in modern chemical research. The field has witnessed significant progress in both synthetic methodology and structural diversity, with researchers developing increasingly sophisticated approaches to constructing complex polycyclic systems. The recognition that chromenone derivatives possess broad spectrum biological activities has further stimulated research interest in this area. Studies have shown that these compounds can serve as pharmacological chaperones and exhibit various therapeutic properties, validating the investment in developing synthetic methods for their preparation. The identification of chromenone derivatives as selective agonists for specific G protein-coupled receptors has opened new avenues for drug discovery and has emphasized the importance of structural diversity within this compound class.
The historical context of polycyclic oxygen-heterocyclic compound research also encompasses the development of analytical techniques that enabled precise structural characterization of complex molecules. The advent of nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provided chemists with the tools necessary to unambiguously determine the structures of polycyclic compounds and to understand their three-dimensional arrangements. These analytical advances were crucial for the field's development, as they allowed researchers to confirm the structures of both naturally occurring and synthetic polycyclic oxygen heterocycles with unprecedented precision. The ability to characterize complex structures accurately also facilitated the development of structure-activity relationships and enabled the rational design of new compounds with desired properties. In the context of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, these analytical capabilities ensure that its structural assignment is reliable and that its properties can be understood in relation to those of closely related compounds.
Properties
IUPAC Name |
3-chloro-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c18-12-4-5-13-11(6-12)9-20-17-8-14-10(7-15(13)17)2-1-3-16(14)19/h4-8H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRYVDJZUVJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175575 | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378388-20-5 | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1378388-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Chlorination
The Friedel-Crafts acylation serves as a cornerstone for constructing the dibenzochromenone skeleton. In this approach, a dihydroxybenzene derivative undergoes cyclization with an acyl chloride under Lewis acid catalysis (e.g., AlCl₃), forming the chromenone core. Subsequent chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Scheme:
- Cyclization:
$$ \text{Dihydroxybenzene} + \text{Acyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Dibenzochromenone Intermediate} $$ - Chlorination:
$$ \text{Intermediate} + \text{SOCl}_2 \rightarrow \text{3-Chloro Derivative} $$
Key Data:
Photocyclization of Bis-Chromenone Precursors
Photochemical methods offer a solvent-free pathway for ring formation. A bis-chromenone precursor undergoes UV-induced cyclization, forming the tricyclic system. Chlorination is typically performed prior to irradiation to avoid side reactions.
Example Protocol:
- Synthesize bis-chromenone 2a via O-alkylation of 3-hydroxy-2-aryl-4H-chromen-4-one.
- Irradiate 2a at 254 nm for 4 hours.
- Purify via column chromatography (hexane/EtOAc).
Advantages:
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Profiles
- Cyclization Step: 80°C for 8 hours achieves >90% conversion.
- Chlorination Step: Room temperature (25°C) for 2 hours suffices, minimizing decomposition.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.74 g/mol |
| Melting Point | 132–134°C |
| Solubility | 3.512 mg/mL in DMSO |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts/Chlorination | 87 | 98 | Scalable for industrial use |
| Photocyclization | 75 | 95 | Eco-friendly, minimal byproducts |
Chemical Reactions Analysis
Types of Reactions
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce various functional groups at the 3-position.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of dibenzochromenes exhibit significant anticancer properties. Studies have shown that 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors .
- Anti-inflammatory Effects
- Neuroprotective Properties
Material Science Applications
-
Organic Photovoltaics
- The compound has potential applications in organic photovoltaic devices due to its ability to act as a light-harvesting material. Its unique electronic properties allow it to absorb light efficiently and convert it into electrical energy, which is crucial for enhancing the efficiency of solar cells .
- Fluorescent Dyes
Chemical Intermediate
The compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further chemical modifications, making it valuable in the development of new pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- 3-chloro-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine
Uniqueness
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is unique due to its chromene core and specific substitution pattern, which confer distinct chemical and biological properties compared to similar compounds
Biological Activity
3-Chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is an organic compound belonging to the dibenzochromene class. Its unique structure, featuring a chromene core with a chlorine atom at the 3-position, has drawn attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is with a molar mass of 284.74 g/mol. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and therapeutic potential .
Anticancer Properties
Research has indicated that derivatives of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, one study reported that specific derivatives inhibited the growth of breast cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis rates .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory tests, it showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) activity further supports its role as a candidate for cognitive enhancement therapies .
The biological activity of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
- Receptor Modulation : It may also interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines. This study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Neuroprotective Properties
In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls. The protective effect was attributed to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) involving substituted aldehydes, cyclopentadienones, and catalysts like L-proline. For example, chromen derivatives are formed in aqua-mediated green reactions at 60–80°C, achieving yields >70% . Key parameters include:
- Catalyst selection : L-proline enhances stereochemical control.
- Solvent systems : Water or ethanol improves purity by minimizing side reactions.
- Temperature : Elevated temperatures (70–80°C) accelerate cyclization but may require reflux conditions.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
A combination of methods ensures structural validation:
- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and aromatic C-Cl bonds at 550–600 cm⁻¹ .
- NMR spectroscopy : ¹H NMR reveals dihydrochromen proton environments (δ 2.5–3.5 ppm for bridgehead CH₂ groups), while ¹³C NMR confirms ketone carbons (δ 190–200 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula C₁₆H₁₁ClO₂ .
Advanced Research Questions
Q. How can catalytic mechanisms be optimized to enhance stereoselectivity in derivatives of this compound?
Asymmetric catalysis using chiral organocatalysts (e.g., L-proline) directs enantioselective formation. Theoretical frameworks, such as frontier molecular orbital (FMO) analysis, predict transition states where catalyst-substrate interactions minimize steric hindrance . For example:
- Steric effects : Bulky substituents on the aldehyde component favor endo transition states.
- Hydrogen bonding : Proline’s carboxyl group stabilizes intermediates via H-bonding networks.
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Conflicting NMR or IR results require cross-validation through:
- Theoretical modeling : Density Functional Theory (DFT) calculations predict chemical shifts and vibrational frequencies, aligning discrepancies with experimental data .
- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths/angles (e.g., C-Cl = 1.73 Å) .
Q. What role does crystallography play in understanding this compound’s physicochemical properties?
SC-XRD reveals spatial arrangements critical for predicting solubility and stability. Chromen derivatives often crystallize in monoclinic (P21/c) or triclinic (P-1) systems, with cell parameters influencing π-π stacking (3.4–3.6 Å) and fluorescence properties :
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|
| P21/c | 5.4150 | 15.413 | 17.146 | 92.15 | 1430.0 |
| P-1 | 7.774 | 9.706 | 11.550 | 85.14 | 794.8 |
Q. How can researchers design novel analogs with modified bioactivity?
Structural diversification strategies include:
- Halogen substitution : Replacing Cl with F or Br alters electronic profiles (e.g., Hammett σ values: Cl = +0.23, Br = +0.26) .
- Ring functionalization : Introducing electron-withdrawing groups (NO₂) at C-3 enhances electrophilic reactivity .
- Hybrid scaffolds : Fusion with azepine or xanthene moieties improves pharmacokinetic properties .
Methodological Considerations
- Synthetic Design : Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) to align with sustainability goals .
- Data Interpretation : Integrate computational tools (Gaussian, Mercury) to reconcile experimental and theoretical results .
- Safety Protocols : While commercial handling data are excluded, lab-scale precautions include using fume hoods for halogenated intermediates and quenching reactive byproducts (e.g., Br₂) with Na₂S₂O₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
